molecular formula C14H17NO2 B8643225 1-Benzyl-3,3-dimethylpiperidine-2,6-dione

1-Benzyl-3,3-dimethylpiperidine-2,6-dione

Cat. No. B8643225
M. Wt: 231.29 g/mol
InChI Key: CDGJPYJBPLGKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07989629B2

Procedure details

A solution of 3,3-dimethyl-1-(phenylmethyl)-2,6-piperidinedione (200 g) in THF (400 ml) is added over 1-4 h (for example 1-2 h) at −5 to +5° C. to a solution of lithium aluminium hydride (68 g) in THF (2 L). The mixture is then heated to 20-35° C. for about 1-2 h, and then to reflux for 24-30 h. The mixture is then cooled to −5 to +5° C. and ethyl acetate (280 ml) is added slowly, followed by aqueous sodium sulphate (257 g in water 1.4 L) and further ethyl acetate (1 L). The mixture is stirred at 25-35° C. for about 1 h. The organic layer is filtered through a Hyflow bed, washing with ethyl acetate (2×2 L). The filtrate layers are combined, then washed with brine (1 L) and evaporated to give the product. The product may be further purified by column chromatography, eluting with petroleum ether and ethyl acetate mixtures or by fractional distillation (dry weight 105 g).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step Two
Quantity
1.4 L
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:17])[CH2:7][CH2:6][C:5](=O)[N:4]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:3]1=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(OCC)(=O)C.S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[CH3:1][C:2]1([CH3:17])[CH2:7][CH2:6][CH2:5][N:4]([CH2:9][C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:3]1 |f:1.2.3.4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
CC1(C(N(C(CC1)=O)CC1=CC=CC=C1)=O)C
Name
Quantity
68 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
280 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
1.4 L
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 25-35° C. for about 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24-30 h
Duration
27 (± 3) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled to −5 to +5° C.
FILTRATION
Type
FILTRATION
Details
The organic layer is filtered through a Hyflow bed
WASH
Type
WASH
Details
washing with ethyl acetate (2×2 L)
WASH
Type
WASH
Details
washed with brine (1 L)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give the product
CUSTOM
Type
CUSTOM
Details
The product may be further purified by column chromatography
WASH
Type
WASH
Details
eluting with petroleum ether and ethyl acetate mixtures or by fractional distillation (dry weight 105 g)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1(CN(CCC1)CC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.